![molecular formula C9H16N2O B13490846 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a rigid and compact structure, making it an attractive scaffold for drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide typically involves a series of cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclo[2.2.1]heptane core. This reaction is often catalyzed by organocatalysts under mild conditions, providing high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Photochemical methods, such as [2 + 2] cycloaddition, can also be employed to access new building blocks for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and new chemical entities.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The rigid bicyclic structure allows for precise interactions with target proteins, enhancing its efficacy and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[2.2.2]octane: A larger bicyclic compound with different chemical properties.
Uniqueness
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific bicyclic framework, which provides a balance of rigidity and flexibility. This makes it an ideal scaffold for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C9H16N2O/c1-11-7(12)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3,(H,11,12) |
Clé InChI |
BLHWNLZTCJEJSB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C12CCC(C1)(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


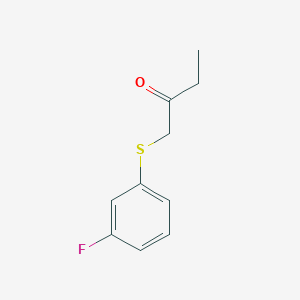
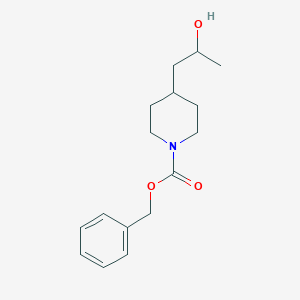
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
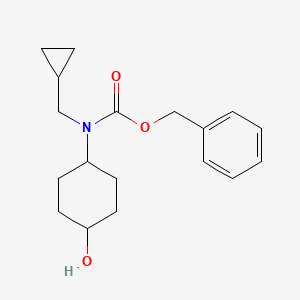
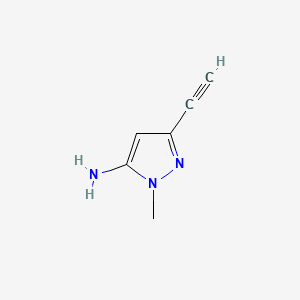
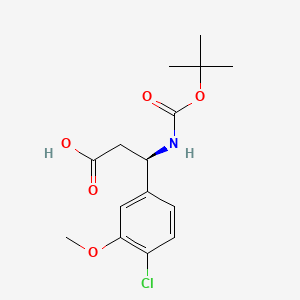
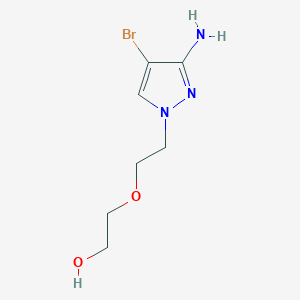

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)



